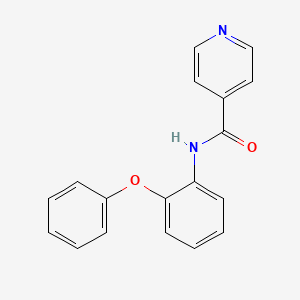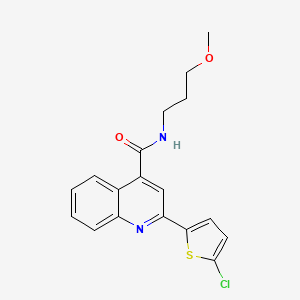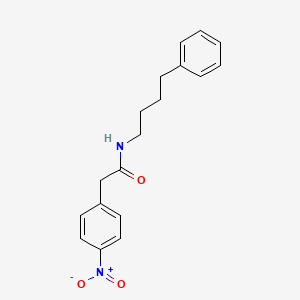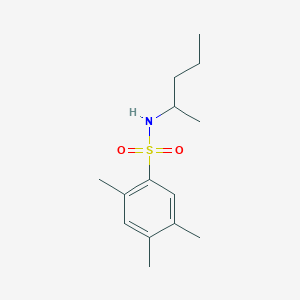
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.
Cyclopropanation: The next step involves the cyclopropanation of a suitable phenyl derivative. This can be achieved using a Simmons-Smith reaction, where a phenyl derivative is treated with diiodomethane and a zinc-copper couple to form the cyclopropane ring.
Amidation: Finally, the benzothiazole and cyclopropane intermediates are coupled through an amidation reaction. This can be done by reacting the benzothiazole derivative with a suitable carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzothiazole ring or the cyclopropane ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced benzothiazole derivatives, cyclopropane ring-opened products.
Substitution: Nitrobenzothiazoles, halogenated benzothiazoles.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-ethoxybenzothiazole: This compound shares the benzothiazole core and has been studied for its neurotropic and antioxidant properties.
6-Ethoxy-1,3-benzothiazol-2-yl)urea:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide: This compound has similar structural features and is used in various chemical studies.
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide is unique due to the presence of both the benzothiazole and cyclopropane rings, which can confer distinct biological activities and chemical properties. The combination of these two moieties can enhance the compound’s stability, binding affinity, and specificity for certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N2O2S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H18N2O2S/c1-2-23-13-8-9-16-17(10-13)24-19(20-16)21-18(22)15-11-14(15)12-6-4-3-5-7-12/h3-10,14-15H,2,11H2,1H3,(H,20,21,22) |
InChI Key |
SEHFEUWSOXPZLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B10974083.png)
![3-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10974096.png)
![methyl (2E)-2-(3-chlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10974102.png)
![2-[1-(4-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974103.png)
![Ethyl 2-{[(3-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B10974105.png)


![4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10974141.png)


methanone](/img/structure/B10974152.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}butanamide](/img/structure/B10974160.png)
![4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10974161.png)

